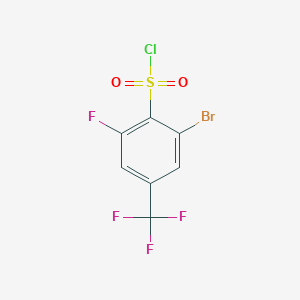

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

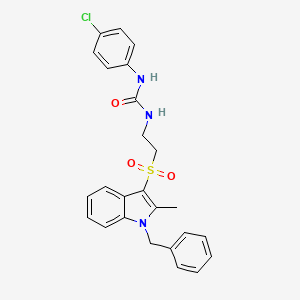

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₂BrClF₄O₂S . It falls under the category of organic building blocks and has a molecular weight of 323.51 g/mol . The compound’s structure consists of a benzene ring substituted with bromine, fluorine, and trifluoromethyl groups, along with a sulfonyl chloride functional group.

Molecular Structure Analysis

Br \ C6H3 | \ F SO2Cl Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Palladium-Catalyzed Arylation

The reactivity of (poly)halo-substituted benzenesulfonyl chlorides in palladium-catalyzed arylation has been investigated. These compounds participate in desulfitative arylation, offering a pathway to arylated heteroarenes with intact C–Br bonds, facilitating further chemical transformations. This method exemplifies the utility of such compounds in constructing bi(hetero)aryls, critical structures in many pharmaceuticals and organic materials (Skhiri et al., 2015).

One-Pot Synthesis of Benzothiadiazines

Another application involves the condensation of o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines and amidines to synthesize 1,2,4-benzothiadiazine-1,1-dioxides under mild, non-catalytic conditions. This one-pot synthesis is notable for its high yields and demonstrates the potential of these compounds in efficiently constructing chemically and pharmacologically relevant structures (Cherepakha et al., 2011).

Solid-Phase Synthesis Applications

The use of polymer-supported benzenesulfonylamides prepared from various primary amines and (poly)halo-substituted benzenesulfonyl chlorides has been explored in solid-phase synthesis. These intermediates facilitate the generation of diverse chemical scaffolds, showcasing the versatility of such compounds in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

Synthesis of Key Building Blocks

Compounds similar to 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride have been used to synthesize key intermediates, such as in the efficient synthesis of the key building block of penoxsulam. This illustrates their importance in the synthesis of complex molecules, highlighting their role in the development of herbicides and potentially other agrochemicals (Huang et al., 2019).

Mécanisme D'action

Target of Action

It’s known that the compound is used to synthesize other chemicals , which may interact with specific targets.

Mode of Action

It’s used as a precursor in the synthesis of other compounds , suggesting it may undergo various chemical reactions to interact with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride. For instance, it’s classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled with care, using protective equipment . It should be stored in a cool, well-ventilated area .

Propriétés

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(10)6(4)16(9,14)15/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIOGIUZHWFGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773485.png)

![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)

![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)

![N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2773500.png)

![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2773502.png)

![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)